![molecular formula C17H21N3OS B3015778 N-[3-(dimethylamino)propyl]-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide CAS No. 860611-35-4](/img/structure/B3015778.png)

N-[3-(dimethylamino)propyl]-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Allosteric Modulation and Cannabinoid Receptor Research

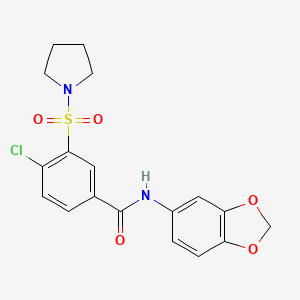

- Indole-2-carboxamides as Allosteric Modulators : Research has shown that certain indole-2-carboxamides, which share structural similarities with N-[3-(dimethylamino)propyl]-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide, are effective allosteric modulators of the cannabinoid type 1 receptor (CB1). These compounds have specific structural requirements for allosteric modulation of CB1, such as chain length and electron withdrawing groups, impacting their binding affinity and cooperativity (Khurana et al., 2014).

Synthesis and Bioactivity Studies

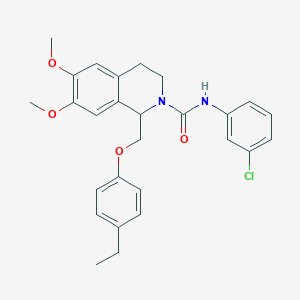

- Synthesis of Novel Derivatives for Dynamin GTPase Inhibition : A focused library development of a compound structurally related to this compound confirmed the importance of the tertiary dimethylamino-propyl moiety for the inhibition of dynamin GTPase. This research is crucial in understanding the synthesis of compounds with potential applications in cell biology and medicine (Gordon et al., 2013).

Antitumor and Anticonvulsant Activity

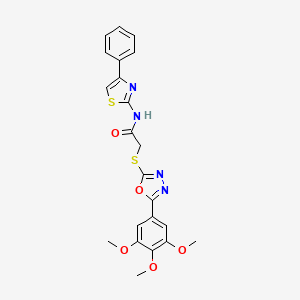

- Antitumor and Anticonvulsant Applications : Several studies have explored the antitumor and anticonvulsant properties of compounds related to this compound. One study synthesized derivatives of thieno[3',2':4,5]thieno[2,3-c]quinolones and found them to exhibit cytostatic activities against various malignant cell lines (DoganKoruznjak et al., 2002). Another study on tetracyclic indole derivatives showed good anticonvulsant activity, demonstrating the therapeutic potential of these compounds (Stanton & Ackerman, 1983).

Other Applications

Synthesis for Pharmcokinetic Studies : A compound structurally related to this compound was synthesized for pharmacokinetic studies, highlighting its potential use in drug development and understanding drug behavior in biological systems (Giraud et al., 2000).

Microwave-Assisted Synthesis and LCST-Behavior : Research on microwave-assisted synthesis of related compounds and their LCST (lower critical solution temperature) behavior in water indicates potential applications in material science and drug delivery systems (Schmitz & Ritter, 2007).

作用機序

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes .

Mode of Action

It’s known that the presence of the dimethylamino group in similar compounds provides ph responsiveness and hydrophilicity to the resulting polymers . This suggests that the compound may interact with its targets in a pH-dependent manner.

Biochemical Pathways

Related compounds have been found to influence the heme oxygenase (ho) activity, which plays a crucial role in heme degradation .

Pharmacokinetics

The compound’s water solubility, suggested by its use in creating water-soluble polymers , may influence its bioavailability.

Result of Action

Related compounds have shown antioxidant properties and have been found to activate ho, providing efficient cytoprotection against oxidative stress .

Action Environment

The ph responsiveness of similar compounds suggests that changes in environmental ph could potentially influence the compound’s action .

特性

IUPAC Name |

N-[3-(dimethylamino)propyl]-4-methylthieno[2,3-b]indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c1-19(2)10-6-9-18-16(21)15-11-13-12-7-4-5-8-14(12)20(3)17(13)22-15/h4-5,7-8,11H,6,9-10H2,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEWFSJFJOWRPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NCCCN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Ethylbenzo[d]thiazol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B3015695.png)

![1-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3015696.png)

![3-(2-Phenoxyethyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3015698.png)

![N-[4-[2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B3015701.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B3015708.png)

![4-butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B3015710.png)

![N-ethyl-2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}-N-phenylacetamide](/img/structure/B3015712.png)

![N-[4-(Azetidin-3-yl)phenyl]acetamide;2,2,2-trifluoroacetic acid](/img/structure/B3015714.png)

![5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B3015716.png)